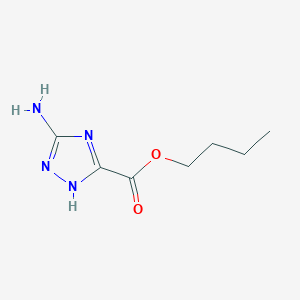
Butyl 5-amino-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the molecular formula C7H12N4O2. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of aminoguanidine with butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of butyl 3-amino-1H-1,2,4-triazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-amino-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Butyl 3-amino-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of butyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Butyl 3-amino-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:
3-amino-1H-1,2,4-triazole: Lacks the butyl and carboxylate groups, making it less lipophilic.
Butyl 1H-1,2,4-triazole-5-carboxylate: Lacks the amino group, affecting its reactivity and biological activity.
Butyl 3-nitro-1H-1,2,4-triazole-5-carboxylate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Butyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both the butyl and amino groups, which enhance its lipophilicity and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
butyl 3-amino-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-4-13-6(12)5-9-7(8)11-10-5/h2-4H2,1H3,(H3,8,9,10,11) |
InChI Key |
MJNHDRLUMGNWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=NC(=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















